Enhanced Lipophilicity from Para-CF3 Substitution
The para-trifluoromethylphenyl substitution on the imidazole ring significantly enhances lipophilicity compared to the parent imidazole scaffold. The target compound has a calculated XLogP3 value of 3.0955 [1], whereas unsubstituted imidazole has a calculated XLogP of -0.16 [2]. This increased lipophilicity is a key driver for passive membrane permeability and potential binding to hydrophobic protein pockets [3].
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0955 |
| Comparator Or Baseline | Unsubstituted imidazole: XLogP = -0.16 |
| Quantified Difference | >3-fold increase in lipophilicity (Δ > 3.25 LogP units) |
| Conditions | Calculated property (XLogP3) from authoritative chemical database |
Why This Matters
Lipophilicity is a primary determinant of a compound's ability to cross biological membranes and access intracellular targets, making this a critical selection criterion over the less permeable parent imidazole.
- [1] Molbase. 2-(4-三氟甲基苯基)咪唑. Retrieved from qiye.molbase.cn. View Source
- [2] PubChem. Compound Summary for CID 795, Imidazole. View Source
- [3] Takekawa F, et al. Estimation of Relationship Between Structure of Newly Synthesized Dihydroimidazoles Determined by a Semiempirical Molecular-orbital Method and their Cytotoxicity. Anticancer Research. 2009;29(12):5019-5022. View Source
